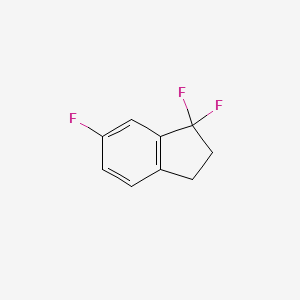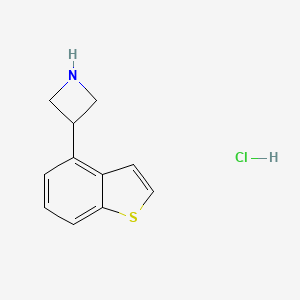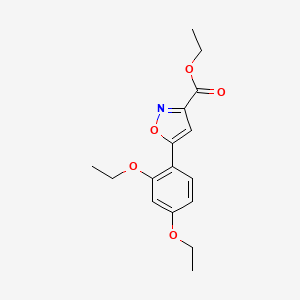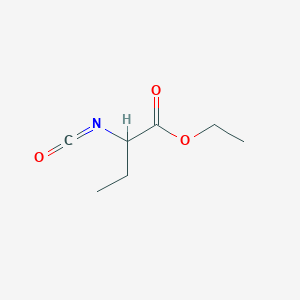
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water .
Chemical Reactions Analysis
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways within cells. For example, it has been shown to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which is involved in the regulation of various cellular processes . This interaction can inhibit the proliferation of tumor cells by interfering with their normal functioning.
Comparison with Similar Compounds
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine moiety.
1,2,3-Triazole-Nimesulide Derivatives: Compounds with antiproliferative activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its biological activity and pharmacological properties .
Properties
Molecular Formula |
C17H10BrF3N2 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H10BrF3N2/c18-13-8-4-7-12(9-13)14-10-15(17(19,20)21)23-16(22-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ZKOCWPRMXNGOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)





![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)
